molecular formula C21H14Cl2N2O2 B2620675 (2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 306312-90-3

(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2620675
CAS No.: 306312-90-3
M. Wt: 397.26
InChI Key: OSCMJZYPRVIQGV-UHFFFAOYSA-N
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Description

(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide is an organic compound characterized by its complex structure, which includes a benzyl group, a cyano group, and a furan ring substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Introduction of the Dichlorophenyl Group: The furan ring is then functionalized with a 2,3-dichlorophenyl group via a Friedel-Crafts acylation reaction.

    Formation of the Prop-2-enamide Moiety: The cyano group is introduced through a Knoevenagel condensation reaction between the furan derivative and a cyanoacetic acid derivative.

    Benzylation: Finally, the benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various benzyl-substituted derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
  • May serve as a lead compound for the development of new therapeutic agents.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

    (2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide: can be compared with other cyano-substituted furan derivatives and benzyl-substituted amides.

    Unique Features: The combination of the cyano group, dichlorophenyl group, and furan ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

Comparison with Similar Compounds

  • (2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide
  • (2E)-N-benzyl-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
  • (2E)-N-benzyl-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c22-18-8-4-7-17(20(18)23)19-10-9-16(27-19)11-15(12-24)21(26)25-13-14-5-2-1-3-6-14/h1-11H,13H2,(H,25,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCMJZYPRVIQGV-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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